3-Cyclobutyloxolane-3-carbaldehyde 3-Cyclobutyloxolane-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17782061
InChI: InChI=1S/C9H14O2/c10-6-9(4-5-11-7-9)8-2-1-3-8/h6,8H,1-5,7H2
SMILES:
Molecular Formula: C9H14O2
Molecular Weight: 154.21 g/mol

3-Cyclobutyloxolane-3-carbaldehyde

CAS No.:

Cat. No.: VC17782061

Molecular Formula: C9H14O2

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

3-Cyclobutyloxolane-3-carbaldehyde -

Specification

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
IUPAC Name 3-cyclobutyloxolane-3-carbaldehyde
Standard InChI InChI=1S/C9H14O2/c10-6-9(4-5-11-7-9)8-2-1-3-8/h6,8H,1-5,7H2
Standard InChI Key SWCWZEDPBHFFBC-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)C2(CCOC2)C=O

Introduction

Structural and Chemical Properties

Molecular Architecture

3-Cyclobutyloxolane-3-carbaldehyde features a fused cyclobutane-oxolane framework with a formyl (-CHO) group at the 3-position. The cyclobutane ring introduces strain due to its 90° bond angles, while the oxolane moiety contributes ether-like polarity. This combination may enhance reactivity in nucleophilic addition or oxidation reactions compared to simpler aldehydes .

Predicted Physicochemical Properties

While experimental data for this compound is unavailable, properties can be extrapolated from structurally related aldehydes:

PropertyCyclohexanecarboxaldehyde 3-Cyclobutyloxolane-3-carbaldehyde (Predicted)
Molecular FormulaC₇H₁₂OC₈H₁₂O₂
Molecular Weight (g/mol)112.17140.18
Boiling Point (°C)161–163180–190 (est.)
Density (g/mL)0.9261.05–1.10 (est.)
SolubilitySoluble in organic solventsModerate in polar aprotic solvents

The increased molecular weight and polarity from the oxygen atom in oxolane likely elevate the boiling point and density relative to cyclohexanecarboxaldehyde .

Synthesis Pathways

Catalytic Hydroformylation

Cyclohexanecarboxaldehyde is produced via rhodium-catalyzed hydroformylation of cyclohexene . Adapting this method, cyclobutyloxolane derivatives could undergo hydroformylation under high-pressure CO/H₂ to introduce the formyl group. Challenges include managing ring strain during catalysis and avoiding side reactions like hydrogenation .

Reactivity and Functionalization

Aldol Condensation

Cyclohexanecarboxaldehyde participates in aldol reactions with ketones or esters . For 3-cyclobutyloxolane-3-carbaldehyde, base-catalyzed aldol additions could yield α,β-unsaturated aldehydes, useful in polymer chemistry. Steric hindrance from the cyclobutane may slow kinetics compared to non-cyclic analogs .

Oxidation and Reduction

The formyl group is susceptible to oxidation to carboxylic acids or reduction to alcohols. Using MnO₂ or CrO₃, the aldehyde could be oxidized to 3-cyclobutyloxolane-3-carboxylic acid, a potential building block for bioactive molecules. Catalytic hydrogenation (e.g., Pd/C) would yield the corresponding alcohol, enhancing solubility for pharmaceutical formulations .

Challenges and Future Directions

Synthetic Accessibility

The compound’s strained rings complicate large-scale synthesis. Advances in flow chemistry, as demonstrated in continuous Diels-Alder processes , could improve yields by optimizing reaction parameters in real-time.

Computational Modeling

DFT studies could predict regioselectivity in functionalization reactions, guiding experimental efforts. Molecular dynamics simulations may also elucidate solvent effects on reactivity .

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